N,N'-Diphenyladipamide

Overview

Description

Adipic dianilide is a bioactive chemical.

Scientific Research Applications

1. Electrochromic Applications

N,N'-Bis(4-diphenylaminophenyl)pyromellitimide (TPA-PMDI) was synthesized from 4-aminotriphenylamine and pyromellitic dianhydride (PMDA). TPA-PMDI exhibits ambipolar, redox-active polyimide films upon electrochemical polymerization, showing reversible redox processes and stable color changes. These properties have been investigated for potential use in electrochromic devices (Hsiao, Liao, & Liou, 2018).

2. Environmental Impact

Diphenylamine (DPA) and its derivatives, including N,N'-Diphenyladipamide, are primarily used as stabilizers in explosives and propellants, in the perfumery industry, and as antioxidants in rubber and elastomer manufacturing. These compounds are produced worldwide and have been found in soil and groundwater, necessitating further investigation of their environmental impact (Drzyzga, 2003).

3. Postharvest Application in Agriculture

Diphenylamine, a parent compound of N,N'-Diphenyladipamide, is widely used to prevent post-harvest deterioration in apples and pears. Its antioxidant properties help control superficial scald in stored fruits, making it an essential additive in agricultural storage practices (Purvis, 2002).

4. Application in Polymer Chemistry

N,N'-Diphenyladipamide derivatives have been studied in polymer chemistry for their electrochemical properties. One such application involves the development of electrodes for sensing specific substances like D-penicillamine in human blood samples, highlighting their potential use in bio-clinical applications (Kumar et al., 2023).

5. Influence on Soil Biological Activity

Diphenylamine, closely related to N,N'-Diphenyladipamide, shows various effects on soil biological activity. It stimulates soil respiration, has minimal impact on catalase activity, inhibits urease activity, and does not significantly affect the quantity of soil actinomycetes. These findings are essential for understanding the ecological impact of such compounds on soil health (Li-ping, 2008).

properties

CAS RN |

4456-80-8 |

|---|---|

Product Name |

N,N'-Diphenyladipamide |

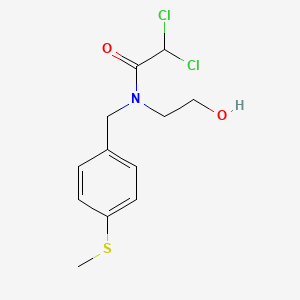

Molecular Formula |

C18H20N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N,N'-diphenylhexanediamide |

InChI |

InChI=1S/C18H20N2O2/c21-17(19-15-9-3-1-4-10-15)13-7-8-14-18(22)20-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,19,21)(H,20,22) |

InChI Key |

MMPIRUFECHXNQE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2 |

Appearance |

Solid powder |

Other CAS RN |

4456-80-8 |

Pictograms |

Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Adipic dianilide; Adipanilide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

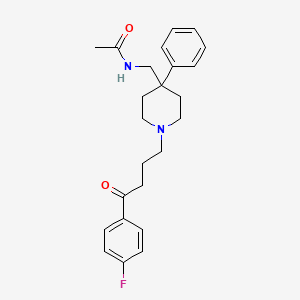

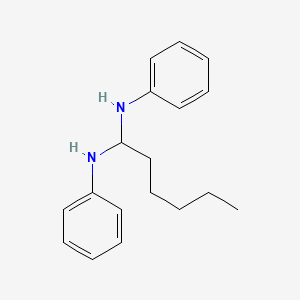

![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)